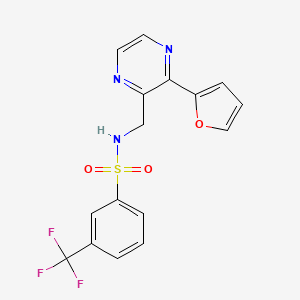

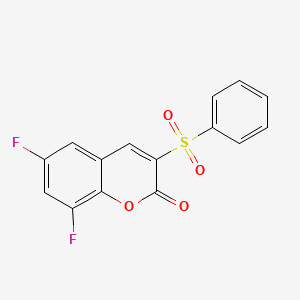

3-(Benzenesulfonyl)-6,8-difluorochromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzenesulfonyl compounds are a class of organic compounds that contain a sulfonyl functional group attached to a benzene ring . They are often used as intermediates in the synthesis of other organic compounds .

Synthesis Analysis

Benzenesulfonyl chloride, a common benzenesulfonyl compound, can be synthesized from the reaction of benzene and chlorosulfonic acid . This reaction is an example of aromatic sulfonation .Molecular Structure Analysis

The molecular structure of benzenesulfonyl compounds typically consists of a benzene ring attached to a sulfonyl group. The sulfonyl group is a sulfur atom doubly bonded to two oxygen atoms and singly bonded to another carbon group .Chemical Reactions Analysis

Benzenesulfonyl chloride is known to react with compounds containing reactive N-H and O-H bonds . It is often used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .Physical And Chemical Properties Analysis

Benzenesulfonyl compounds are typically soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents like diethyl ether . They are strong acids, being almost fully dissociated in water .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- Glycosylation and Fluorinated Compounds : One study discussed the use of benzenesulfonyl derivatives in the synthesis of glycosides, showcasing the activation of thioglycosides for the formation of diverse glycosidic linkages (Crich & Smith, 2001). Another study highlighted the electrophilic introduction of the (benzenesulfonyl)difluoromethylsulfanyl group into compounds, paving the way for new applications of fluoroalkylthiolated compounds (Ismalaj, Le Bars, & Billard, 2016).

Material Science and Liquid Crystals

- Fluorinated Building Blocks for Liquid Crystal Synthesis : Research on the synthesis of 1,1-difluoroalkyl benzenes and thiophenes, including biphenylthienyl liquid crystalline materials, explored various fluorination approaches to produce these compounds, which are useful as building blocks for liquid crystal synthesis (Kiryanov, Seed, & Sampson, 2001).

Organic Synthesis and Catalysis

- Nucleophilic Aromatic Substitution : The preparation and reactivity of compounds featuring pentafluorosulfanyl and difluoroalkyl groups through nucleophilic aromatic substitution reactions have been extensively studied, illustrating the versatility of these fluorinated substituents in organic synthesis (Beier, Pastýříková, & Iakobson, 2011).

- Palladium-Catalyzed Reactions : The development of novel palladium alkyl complexes containing bis(aryl)phosphino-toluenesulfonate ligands for ethylene polymerization demonstrates the potential of benzenesulfonyl-containing compounds in catalysis and polymer science (Vela, Lief, Shen, & Jordan, 2007).

Mecanismo De Acción

Target of Action

The primary target of 3-(Benzenesulfonyl)-6,8-difluorochromen-2-one is Matrix metalloproteinase-12 (MMP-12) . MMP-12, also known as Macrophage metalloelastase, is a clinical trial target involved in diseases such as Asthma, Lung cancer, and Renal cell carcinoma . It has significant elastolytic activity and may be involved in tissue injury and remodeling .

Mode of Action

Based on the general behavior of benzenesulfonyl derivatives, it can be inferred that the compound might interact with its target, mmp-12, through a mechanism similar to that of other sulfonyl chlorides . Sulfonyl chlorides are highly reactive towards compounds containing reactive N-H and O-H bonds , suggesting that the compound could form a covalent bond with a specific site on the MMP-12 protein, thereby inhibiting its activity .

Biochemical Pathways

MMP-12 is known to play a role in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis, reproduction, and tissue remodeling, as well as disease processes such as arthritis and metastasis . By inhibiting MMP-12, the compound could potentially affect these processes.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its inhibition of MMP-12. This could result in decreased breakdown of the extracellular matrix, potentially affecting processes such as tissue remodeling and disease progression in conditions like asthma and cancer .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-6,8-difluorochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F2O4S/c16-10-6-9-7-13(15(18)21-14(9)12(17)8-10)22(19,20)11-4-2-1-3-5-11/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSDGNJDYNSHEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3010885.png)

![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B3010889.png)

![N-[2-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-3-carboxamide](/img/structure/B3010890.png)

![3-((6-Methylbenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid](/img/structure/B3010898.png)